N1-(2-hydroxypropyl)-N2-isobutyloxalamide
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Overview
Description
N1-(2-hydroxypropyl)-N2-isobutyloxalamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both hydroxypropyl and isobutyloxalamide groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-hydroxypropyl)-N2-isobutyloxalamide typically involves the reaction of 2-hydroxypropylamine with isobutyloxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The process requires careful temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pressure control is common to maintain consistency and efficiency in production. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: N1-(2-hydroxypropyl)-N2-isobutyloxalamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry: N1-(2-hydroxypropyl)-N2-isobutyloxalamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, this compound is studied for its potential role in drug delivery systems due to its ability to form stable complexes with other molecules .
Medicine: The compound’s unique properties make it a candidate for developing new pharmaceuticals, particularly in targeting specific molecular pathways .
Industry: In the industrial sector, this compound is utilized in the production of polymers and other materials with specialized functions .
Mechanism of Action
The mechanism by which N1-(2-hydroxypropyl)-N2-isobutyloxalamide exerts its effects involves its interaction with specific molecular targets. The hydroxypropyl group enhances its solubility and bioavailability, while the isobutyloxalamide moiety contributes to its binding affinity with target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to desired therapeutic or functional outcomes .
Comparison with Similar Compounds
N-(2-hydroxypropyl)methacrylamide: Known for its use in drug delivery systems.
2-hydroxypropyl-β-cyclodextrin: Utilized in enhancing the solubility of hydrophobic drugs.
N-(3-(1H-indol-5-yloxy)-2-hydroxypropyl)-N-isobutyl benzenesulfonamide: Studied for its anti-HIV activity.
Uniqueness: N1-(2-hydroxypropyl)-N2-isobutyloxalamide stands out due to its dual functional groups, which provide a balance of hydrophilicity and reactivity. This makes it versatile for various applications, from pharmaceuticals to industrial materials .
Properties
IUPAC Name |
N'-(2-hydroxypropyl)-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-6(2)4-10-8(13)9(14)11-5-7(3)12/h6-7,12H,4-5H2,1-3H3,(H,10,13)(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFQLQYGUMAAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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